Bisphenol A (3-chloro-2-hydroxypropyl)glycidyl ether

Vue d'ensemble

Description

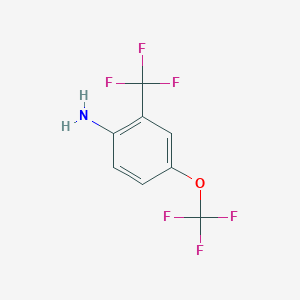

Bisphenol A (3-chloro-2-hydroxypropyl)glycidyl ether is a synthetic compound that is a member of the bisphenol family . It is a chlorinated derivative, which is released during the thermal coating treatment of food cans, big storage vessels, and food containers . It plays a crucial role as an intermediate in the manufacturing of polycarbonates, epoxy resins, and other essential polymers .

Synthesis Analysis

Bisphenol A (3-chloro-2-hydroxypropyl) glycidyl ether can be obtained as a product of the reaction of bisphenol A with epichlorohydrin . It is generally used as a substrate to prepare epoxy resins, which are used in coatings and adhesives .Molecular Structure Analysis

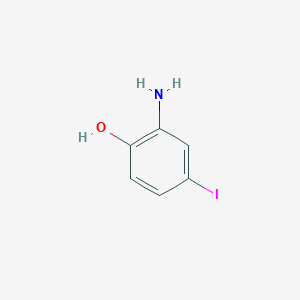

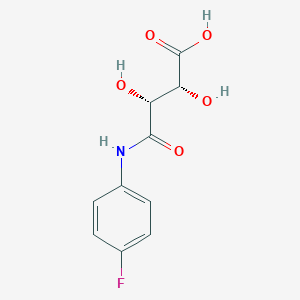

The molecular formula of Bisphenol A (3-chloro-2-hydroxypropyl)glycidyl ether is C21H25ClO4 . The linear formula is 2- [4- (3-Chloro-2-hydroxypropyloxy)pheny]-2- [4- (glycidyloxy)phenyl]propane . The molecular weight is 376.87 .Chemical Reactions Analysis

Bisphenol A (3-chloro-2-hydroxypropyl) glycidyl ether is used as a reference standard for the determination of bisphenol A (3-chloro-2-hydroxypropyl) glycidyl ether in canned food and beverages using fast liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) .Physical And Chemical Properties Analysis

Bisphenol A (3-chloro-2-hydroxypropyl)glycidyl ether is a neat substance . The substance is stored at −20°C .Applications De Recherche Scientifique

Food Packaging Material

BADGE-HCl is used in the production of epoxy resins, which are commonly used as coatings for food cans . These coatings prevent metal corrosion and act as a barrier between the foodstuff and the metal surfaces of the can .

PVC Organosol Resin Production

In the production of PVC organosol resins, BADGE and its derivatives are used to prevent the PVC from hydrochloric acid during the curing process . This helps in maintaining the integrity and durability of the PVC products.

Detection in Fish Products

BADGE and its derivatives have been detected in fish products sold in markets . This is significant as it helps in monitoring the exposure of bisphenols and their derivatives in food products.

Medical Devices

BADGE and its derivatives are used in medical devices such as intravenous sets, syringes, and catheters . This is due to their properties that make them suitable for use in these applications.

Endocrine Disruption Studies

Several studies have reported that BADGE and its derivatives are endocrine disruptors . This makes them important compounds in the study of endocrine disruption and its effects on human health.

Cytotoxicity and Genotoxicity Studies

BADGE and its derivatives have been found to be cytotoxic and genotoxic . This makes them significant in the study of cell toxicity and genetic toxicity.

Infant Development Studies

Studies have been conducted to measure the serum concentrations of BADGE, derivatives of BADGE, and BFDGE in infants and examine the factors that influence them . This is crucial in understanding the effects of these compounds on infant development.

Environmental Pollution Research

The presence of BADGE and its derivatives in the environment, particularly in food products, indicates their potential as environmental pollutants . This makes them important compounds in environmental pollution research.

Mécanisme D'action

Target of Action

Bisphenol A Diglycidyl Ether Hydrochloride (BADGE-HCl), also known as Bisphenol A (3-chloro-2-hydroxypropyl)glycidyl ether, is a derivative of Bisphenol A (BPA). It is primarily associated with endocrine disruption, cytotoxicity, and genotoxicity . The primary targets of BADGE-HCl are therefore the endocrine system and cellular structures involved in growth and development .

Mode of Action

For instance, it has been reported that BADGE-HCl can disrupt normal endocrine function, potentially leading to adverse effects on growth and development .

Biochemical Pathways

BADGE-HCl can affect various biochemical pathways. It is synthesized when epoxy resins are produced via the condensation of Bisphenol A (BPA) and epichlorohydrin . During storage, food coatings can interact with aqueous and acidic foods, leading to the formation of hydrolysis derivatives, such as BADGE·2H2O, BADGE·H2O, that may migrate into the food .

Pharmacokinetics

It has been detected in the serum of infants, indicating that it can be absorbed and distributed in the body . The presence of BADGE-HCl in various food products suggests that it can be ingested and potentially metabolized .

Result of Action

The molecular and cellular effects of BADGE-HCl’s action include endocrine disruption, cytotoxicity, and genotoxicity . These effects raise concerns about the compound’s potential adverse effects on infants, particularly during stages of remarkable growth and development . In Drosophila, exposure to BADGE has been shown to cause cell over-proliferation .

Action Environment

The action, efficacy, and stability of BADGE-HCl can be influenced by various environmental factors. For instance, the presence of hydrochloric acid in organosol lacquers promotes the formation of chlorohydroxy derivatives, including BADGE·HCl . Furthermore, the nature of the food material, whether it is aqueous or not, can influence the remaining BADGE’s hydrolysis into mono- and di-hydrolyzed compounds .

Safety and Hazards

Orientations Futures

Bisphenol A (3-chloro-2-hydroxypropyl)glycidyl ether has been the subject of extensive study, primarily due to concerns about its potential adverse health effects on both humans and animals . This compound is employed as a model in studying the impacts of bisphenol A and other endocrine-disrupting chemicals .

Propriétés

IUPAC Name |

1-chloro-3-[4-[2-[4-(oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25ClO4/c1-21(2,15-3-7-18(8-4-15)24-12-17(23)11-22)16-5-9-19(10-6-16)25-13-20-14-26-20/h3-10,17,20,23H,11-14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLLOKZYCSSQYEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)OCC2CO2)C3=CC=C(C=C3)OCC(CCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25ClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30400216 | |

| Record name | BADGE-HCl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30400216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bisphenol A (3-chloro-2-hydroxypropyl)glycidyl ether | |

CAS RN |

13836-48-1 | |

| Record name | Bisphenol A (3-chloro-2-hydroxypropyl)glycidyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013836481 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BADGE-HCl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30400216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bisphenol A (3-chloro-2-hydroxypropyl) glycidyl ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BISPHENOL A (3-CHLORO-2-HYDROXYPROPYL)GLYCIDYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7W5KTO0C7S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.